- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109
Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)
El (S)-2-((Tert-Butoxicarbonil)amino)pent-4-enoico es un aminoácido no natural protegido con un grupo Boc (tert-butoxicarbonilo), que presenta una cadena lateral con un doble enlace terminal. Este compuesto es valioso en síntesis peptídica y química medicinal debido a su reactividad estereoselectiva y su capacidad para introducir modificaciones estructurales en péptidos y moléculas bioactivas. La protección Boc facilita su manipulación en reacciones de acoplamiento, mientras que el alqueno en la cadena lateral permite funcionalizaciones posteriores, como reacciones de metátesis o cicloadiciones. Su alta pureza óptica (configuración S) lo hace ideal para aplicaciones que requieren quiralidad controlada, como el desarrollo de fármacos o ligandos quirales.
90600-20-7 structure
Product Name:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
Número CAS:90600-20-7
MF:C10H17NO4
Megavatios:215.24628329277
MDL:MFCD01320851
CID:61428
PubChem ID:2734487
Update Time:2025-06-19
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Propiedades químicas y físicas
Nombre e identificación
-
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
- (S)-N-Boc-Allylglycine
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- Boc-(S)-2-Allylglycine
- Boc-(S)-2-amino-4- pentenoic acid
- Boc-L-Allylglycine
- L-Boc-Allylglycine
- N-Boc-L-Allylglycine
- Boc-alpha-Allyl-L-Gly
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
- Boc-D-Allylglycine
- (S)-2-Boc-AMino-4-pentenoic acid
- BOC-A-Allyl-L-Gly
- (S)-N-Boc-2-Allylglycine
- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
- N-(tert-Butoxycarbonyl)-(S)-allylglycine
- N-Boc-(S)-2-allylglycine
- N-tert-Butoxycarbonyl-L-allylglycine
- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
- EN300-1178120
- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
- PD197007
- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
- SCHEMBL212772
- A inverted exclamation mark-allyl-L-Gly
- Boc-
- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
- AKOS015891330
- CS-W018836
- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
- SCHEMBL2728681
- 90600-20-7
- BUPDPLXLAKNJMI-ZETCQYMHSA-N
- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
- HY-W018050
- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- MFCD01320851
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
- A inverted exclamation mark-allyl-D-Gly
- AS-14669
- DTXSID40370330
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
-
- MDL: MFCD01320851
- Renchi: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- Clave inchi: BUPDPLXLAKNJMI-ZETCQYMHSA-N
- Sonrisas: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 215.11600
- Masa isotópica única: 215.116
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 6
- Complejidad: 255
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: -1
- Xlogp3: 2.3
- Superficie del Polo topológico: 75.6
Propiedades experimentales
- Color / forma: 无可用
- Denso: 1.1835 (rough estimate)
- Punto de fusión: No data available
- Punto de ebullición: 334.3°C at 760 mmHg
- Punto de inflamación: 166.7±25.9 °C
- índice de refracción: 1.4610 (estimate)
- PSA: 66.84000
- Logp: 1.49410
- Rotación específica: 10.5 º (c=1, methanol)
- Disolución: 无可用
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261; P271; P304+P340; P312; P403+P233; P405; P501
- Instrucciones de Seguridad: S24/25
- Condiciones de almacenamiento:Sealed in dry,2-8°C
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Datos Aduaneros
- Código HS:2924199090
- Datos Aduaneros:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM100653-10g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 10g |
$299 | 2021-06-09 | |
| Fluorochem | 210930-250mg |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 210930-1g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 1g |
£51.00 | 2022-03-01 | |
| Fluorochem | 210930-5g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 5g |
£152.00 | 2022-03-01 | |
| Fluorochem | 210930-10g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 10g |
£303.00 | 2022-03-01 | |
| TRC | B600500-250mg |
N-Boc-L-Allylglycine |
90600-20-7 | 250mg |
$ 69.00 | 2023-09-08 | ||
| TRC | B600500-500 mg |
N-Boc-L-Allylglycine |
90600-20-7 | 500MG |
$ 80.00 | 2022-01-11 | ||
| TRC | B600500-1 g |
N-Boc-L-Allylglycine |
90600-20-7 | 1g |
$ 110.00 | 2022-01-11 | ||
| TRC | B600500-5 g |
N-Boc-L-Allylglycine |
90600-20-7 | 5g |
$ 295.00 | 2022-01-11 | ||
| TRC | B600500-10 g |
N-Boc-L-Allylglycine |
90600-20-7 | 10g |
$ 625.00 | 2022-01-11 |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Referencia
- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural Products, Journal of the American Chemical Society, 2000, 122(37), 8890-8897
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
Referencia
- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing Metathesis, Journal of Organic Chemistry, 2005, 70(10), 3838-3844
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
Referencia
- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C, ChemBioChem, 2007, 8(1), 46-50
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ; pH 3
1.2 Reagents: Citric acid ; pH 3
Referencia
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt
Referencia
- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions, Organic & Biomolecular Chemistry, 2013, 11(40), 6994-7003
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C
Referencia
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Referencia
- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake Mechanisms, Environmental Science & Technology, 2017, 51(1), 98-107
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referencia
- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams, Journal of Organic Chemistry, 2015, 80(10), 4904-4918
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-), Organic Syntheses, 1999, 76, 57-76
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
Referencia
- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptides, Tetrahedron, 2001, 57(30), 6567-6577
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referencia
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referencia
- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates, European Journal of Medicinal Chemistry, 2010, 45(1), 219-226
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials
- Di-tert-butyl dicarbonate
- (S)-2-Allylglycine
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester
- L-Allylglycine HCl
- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:90600-20-7)(S)-N-Boc-allylglycine
Número de pedido:sfd6045
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:34
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
Número de pedido:A855769
Estado del inventario:in Stock
Cantidad:10g/25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:56
Precio ($):168.0/418.0/1477.0
Correo electrónico:sales@amadischem.com
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Literatura relevante
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid) Productos relacionados
- 170899-08-8((2R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid)
- 221352-64-3((2R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid;N-cyclohexylcyclohexanamine)
- 89760-47-4(9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-)
- 89985-87-5(methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)
- 143979-15-1(Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate)
- 45121-22-0(Boc-D-2-aminobutanoic Acid)
- 77284-64-1(2-(tert-Butoxycarbonyl)aminobutanoic Acid)
- 34306-42-8(Boc-L-2-aminobutanoic acid)
- 214206-61-8(2-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid)
- 106928-50-1(Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:90600-20-7)(S)-N-Boc-allylglycine
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
Pureza:99%/99%/99%
Cantidad:10g/25g/100g
Precio ($):168.0/418.0/1477.0